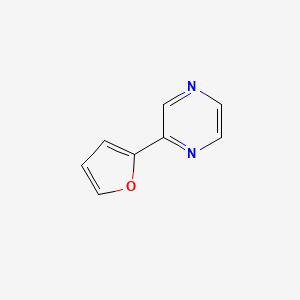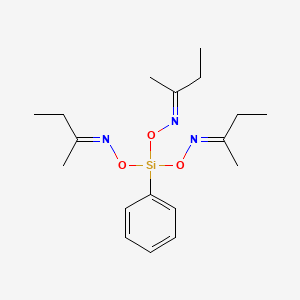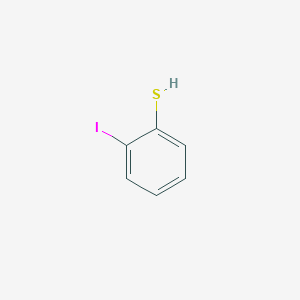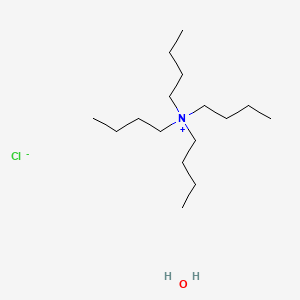
Tetrabutylammonium chloride hydrate
Vue d'ensemble
Description
Tetrabutylammonium chloride hydrate (TBAC) is an organic compound with the linear formula (CH3CH2CH2CH2)4N (Cl) · xH2O . It is a quaternary ammonium salt of chloride and is often abbreviated as [Bu4N]Cl . It is a white, water-soluble solid and is used as a phase transfer catalyst in the synthesis of fullerenols . It has also been used in Heck-type palladium-catalyzed vinylation of organic halides in water . TBAC hydrate has been reported to be a promising candidate for cool energy storage material .
Synthesis Analysis
This compound has been used in the synthesis of fullerenols . It has also been used in the formation of CH4 semiclathrate hydrates . The synthesis process involves varying parameters such as pressure and temperature conditions .Molecular Structure Analysis
The molecular weight of this compound is 277.92 g/mol . The InChI key is FODWRUPJCKASBN-UHFFFAOYSA-M . The structure of the compound is such that it forms layers in the (1 0 1) plane . The HT phase of the compound has a structure with a cubic elementary lattice belonging to the symmetry space group P 43 n .Chemical Reactions Analysis
This compound has been used in palladium-catalyzed cross-coupling reactions of heteroaromatic carboxylic acids with aryl bromides . It has also been used to enhance the reactivity of palladium-catalyzed arylation of methyl acrylates .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 41-44 °C (lit.) . It has a density of 1.018 g/cm^3 . The compound is a white solid and is water-soluble .Applications De Recherche Scientifique
Advanced Gas Storage
Tetrabutylammonium chloride (TBAC) demonstrates potential for advanced gas storage, particularly when combined with methane (CH4) to form semiclathrate hydrates. The formation kinetics of these hydrates are influenced by variables like pressure, temperature, and TBAC concentration. Higher pressures or lower temperatures lead to a more rapid hydrate formation, indicating a feasible approach for gas storage technologies (Shi & Liang, 2017).
Clathrate Hydrate Structures
Tetrabutylammonium chloride forms various ionic clathrate hydrates with different water contents, exhibiting unique structural properties. These structures provide insights into the formation of hydrates and the interactions between the TBAC molecules and water, showing potential for diverse applications in materials science and chemistry (Rodionova et al., 2010).
Phase Equilibrium in Semiclathrate Hydrates
The phase equilibrium data of double tetrabutylammonium chloride semiclathrate hydrates with guest gases like CO2 or N2 have been extensively studied. These hydrates exhibit enhanced thermal stability compared to pure gas hydrates, suggesting potential applications in gas storage and separation technologies (Shi et al., 2014).
Influence of Anions on Hydrate Formation
The formation of solid substitution solutions based on clathrate hydrates in the TBAC system is affected by the nature of halide anions. This research provides valuable insights into the complex interactions within the hydrate system, which could be crucial for applications in materials synthesis and chemical engineering (Aladko, 2007).
Mécanisme D'action
Target of Action
Tetrabutylammonium chloride hydrate (TBAC) is a quaternary ammonium salt of chloride . It primarily targets organic halides and carboxylic acids . It acts as a phase transfer catalyst in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .
Mode of Action
TBAC hydrate interacts with its targets by facilitating the transfer of a reactant from one phase to another, hence its role as a phase transfer catalyst . This interaction enhances the reactivity of palladium-catalyzed arylation of methyl acrylates .
Biochemical Pathways
It is known to be involved in the synthesis of fullerenols and in the palladium-catalyzed cross-coupling reaction of heteroaromatic carboxylic acids with aryl bromides . The downstream effects of these reactions depend on the specific reactants and conditions involved.
Pharmacokinetics
It is known to be a water-soluble solid , which suggests that it could be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of TBAC hydrate’s action depend on the specific reactions it catalyzes. For example, in the synthesis of fullerenols, it facilitates the transfer of reactants between phases, leading to the production of fullerenols . In the palladium-catalyzed cross-coupling reaction of heteroaromatic carboxylic acids with aryl bromides, it enhances the reactivity of the reaction .
Safety and Hazards
Tetrabutylammonium chloride hydrate is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . The compound should be stored in a dry, cool, and well-ventilated place and protected from moisture .
Orientations Futures
Propriétés
IUPAC Name |
tetrabutylazanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODWRUPJCKASBN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88641-55-8, 37451-68-6 | |
| Record name | Tetrabutylammonium chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabutylammonium chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



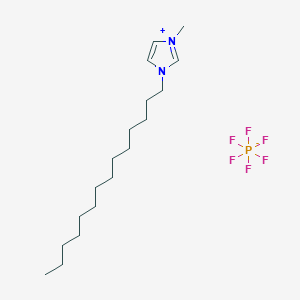
![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)
![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)

